molecular formula C12H15BrN2O B14914111 3-{[(5-Bromo-2-methoxyphenyl)methyl](methyl)amino}propanenitrile

3-{[(5-Bromo-2-methoxyphenyl)methyl](methyl)amino}propanenitrile

Cat. No.: B14914111
M. Wt: 283.16 g/mol
InChI Key: APCLWXGZGBWJCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{(5-Bromo-2-methoxyphenyl)methylamino}propanenitrile is an organic compound that features a brominated aromatic ring, a methoxy group, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{(5-Bromo-2-methoxyphenyl)methylamino}propanenitrile typically involves multiple steps. One common approach is to start with the bromination of 2-methoxybenzylamine, followed by the introduction of a nitrile group through a nucleophilic substitution reaction. The reaction conditions often require the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is crucial for optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

3-{(5-Bromo-2-methoxyphenyl)methylamino}propanenitrile can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitrile group can be reduced to an amine group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents such as sodium azide (NaN3) or sodium methoxide (NaOMe) in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of 3-{(5-Bromo-2-hydroxyphenyl)methylamino}propanenitrile.

    Reduction: Formation of 3-{(5-Bromo-2-methoxyphenyl)methylamino}propanamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-{(5-Bromo-2-methoxyphenyl)methylamino}propanenitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-{(5-Bromo-2-methoxyphenyl)methylamino}propanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated aromatic ring and nitrile group play crucial roles in binding to these targets, leading to the modulation of biochemical pathways. For example, the compound may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-2-methoxy-5-methylphenylboronic acid
  • 3-Amino-5-bromo-2-methylbenzoic acid methyl ester
  • 5-Bromo-3-fluoropyridine-2-carbonitrile

Uniqueness

3-{(5-Bromo-2-methoxyphenyl)methylamino}propanenitrile is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a brominated aromatic ring and a nitrile group allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C12H15BrN2O

Molecular Weight

283.16 g/mol

IUPAC Name

3-[(5-bromo-2-methoxyphenyl)methyl-methylamino]propanenitrile

InChI

InChI=1S/C12H15BrN2O/c1-15(7-3-6-14)9-10-8-11(13)4-5-12(10)16-2/h4-5,8H,3,7,9H2,1-2H3

InChI Key

APCLWXGZGBWJCI-UHFFFAOYSA-N

Canonical SMILES

CN(CCC#N)CC1=C(C=CC(=C1)Br)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.